3-(Boc-aminomethyl)pyrazole
Description
Overview of Pyrazole (B372694) Derivatives in Chemical Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the core of a vast and diverse family of chemical compounds. mdpi.com These derivatives have garnered substantial interest across various scientific disciplines, most notably in medicinal chemistry and materials science. numberanalytics.com
Historical Context and Significance of Pyrazole Chemistry
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole". mdpi.com Shortly after, in 1889, the first synthesis of the parent pyrazole was achieved by Eduard Buchner. mdpi.com Since these initial discoveries, the field has expanded dramatically, driven by the recognition of the diverse chemical reactivity and broad spectrum of biological activities exhibited by pyrazole-containing molecules. globalresearchonline.net Over the decades, this has led to the development of a multitude of synthetic methodologies and the identification of numerous pyrazole derivatives with significant applications. numberanalytics.com
The significance of pyrazole chemistry is underscored by its presence in a number of commercially successful pharmaceuticals and agrochemicals. globalresearchonline.netnumberanalytics.com The pyrazole nucleus is a key component in drugs such as the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org This history of successful application has cemented pyrazole's importance and continues to fuel research into new derivatives. nih.gov
Relevance of Pyrazole as a Privileged Heterocyclic Scaffold
In the realm of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug discovery. mdpi.com The pyrazole ring is widely considered to be such a scaffold. mdpi.comresearchgate.netresearchgate.net Its prevalence in biologically active compounds is a testament to its favorable drug-like properties, synthetic accessibility, and its ability to act as a versatile bioisosteric replacement for other chemical groups. mdpi.com
The structural features of the pyrazole ring, including its aromaticity and the presence of both hydrogen bond donors and acceptors, allow for a wide range of interactions with biological macromolecules. mdpi.com This versatility has been exploited in the design of inhibitors for various enzymes, including protein kinases, which are crucial targets in cancer therapy. mdpi.com The metabolic stability of the pyrazole nucleus is another key factor contributing to its privileged status in drug development. nih.gov
Classification and Structural Diversity of Pyrazole Derivatives
The structural diversity of pyrazole derivatives is vast, arising from the various substitution patterns possible on the five-membered ring. mdpi.comencyclopedia.pub Pyrazoles can be classified based on the nature and position of the substituents on the ring atoms. Unsubstituted pyrazole itself can exist in different tautomeric forms. mdpi.com
The synthesis of these diverse derivatives is achieved through a variety of chemical reactions. Classical methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives, a reaction known as the Knorr pyrazole synthesis. numberanalytics.comijnrd.org More modern and innovative techniques include multicomponent reactions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed cross-coupling reactions. researchgate.net These synthetic strategies allow for the introduction of a wide array of functional groups at different positions of the pyrazole ring, leading to a rich and varied chemical space for exploration. nih.gov The ability to generate this structural diversity is a key driver of the continued interest in pyrazole chemistry. researchgate.net
Defining the Research Focus: 3-(Boc-aminomethyl)pyrazole
Within the extensive family of pyrazole derivatives, this compound stands out as a valuable building block in organic synthesis. Its utility stems from the combination of the pyrazole core with a protected primary amine, offering a versatile handle for further chemical modifications.
Structural Features and Nomenclature
The chemical structure of this compound consists of a pyrazole ring substituted at the 3-position with a methylamine (B109427) group. The nitrogen atom of this aminomethyl group is protected by a tert-butoxycarbonyl (Boc) group. The systematic IUPAC name for this compound is tert-butyl (1H-pyrazol-3-ylmethyl)carbamate. biosynth.com
Below is a table summarizing the key structural and identifying information for this compound.
| Property | Value |
| IUPAC Name | tert-butyl (1H-pyrazol-3-ylmethyl)carbamate |
| Chemical Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.24 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=NN1 |
| CAS Number | 1251033-82-5 |
Data sourced from Biosynth biosynth.com
Significance of the Boc Protecting Group in Synthesis and Research
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.comnumberanalytics.com Its popularity is due to its ease of installation and removal under specific and generally mild conditions, which allows for the selective reaction of other functional groups within a molecule. masterorganicchemistry.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com
The significance of the Boc group lies in its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. total-synthesis.com However, it is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation intermediate. wikipedia.orgchemistrysteps.com This orthogonality to other common protecting groups, such as Fmoc and Cbz, makes the Boc group an invaluable tool in complex multi-step syntheses, particularly in peptide and natural product synthesis. total-synthesis.comnumberanalytics.com
In the context of this compound, the Boc group masks the reactivity of the primary amine, allowing chemists to perform reactions on the pyrazole ring, such as N-alkylation or substitution at other ring positions, without interference from the aminomethyl group. researchgate.net Once the desired modifications to the pyrazole core are complete, the Boc group can be cleanly removed to reveal the free amine, which can then be used in subsequent coupling reactions to build more complex molecules. This strategic use of the Boc protecting group makes this compound a highly versatile and valuable intermediate in the synthesis of a wide range of pyrazole-containing compounds for research and development. nih.gov
Rationale for Focusing on the Aminomethyl Moiety at Position 3
The strategic placement of an aminomethyl group at the C3 position of the pyrazole ring in this compound is a critical design choice in synthetic and medicinal chemistry, driven by a combination of electronic, steric, and synthetic considerations. This specific substitution pattern imparts unique properties to the molecule, influencing its reactivity, conformational flexibility, and potential as a versatile building block in the development of complex chemical entities.
A primary driver for substitution at the C3 position is its influence on the electronic landscape of the pyrazole ring. The pyrazole nucleus is an aromatic heterocycle with two adjacent nitrogen atoms, which leads to distinct electronic properties at different positions. The C3 and C5 positions are electrophilic in nature mdpi.com. The aminomethyl group, being an electron-donating group, favorably influences the basicity and reactivity of the pyrazole ring when placed at the C3 position mdpi.comencyclopedia.pub. This electronic modulation is crucial for subsequent chemical transformations and for establishing specific interactions in biological systems.
Furthermore, the phenomenon of annular tautomerism in N-unsubstituted pyrazoles makes the distinction between the C3 and C5 positions particularly significant mdpi.comencyclopedia.pub. The equilibrium between the two tautomeric forms is heavily influenced by the nature of the substituents. Theoretical and experimental studies have shown that electron-donating groups tend to favor residing at the C3 position, which can lead to a more stable tautomer mdpi.com. This stability can be advantageous in controlling the regioselectivity of subsequent reactions.
From a synthetic standpoint, the Boc (tert-butyloxycarbonyl) protected aminomethyl group at C3 offers significant advantages. The Boc protecting group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This allows for the selective unmasking of the primary amine, which can then serve as a nucleophilic handle for further functionalization. This strategic protection is essential for multi-step syntheses, preventing unwanted side reactions of the amino group while other parts of the molecule are being modified researchgate.net. The aminomethyl linker itself provides a flexible spacer, which can be crucial for positioning functional groups in a desired orientation, for instance, to interact with a biological target encyclopedia.pub.
In the context of medicinal chemistry, the 3-aminopyrazole (B16455) scaffold is a well-established privileged structure, frequently found in potent and selective inhibitors of various protein kinases nih.govmdpi.comnih.gov. The amino group at the C3 position often acts as a key hydrogen bond donor, anchoring the molecule within the active site of an enzyme mdpi.com. The introduction of a methylene (B1212753) spacer to create the aminomethyl group provides additional conformational freedom, allowing for more optimal interactions with the target protein encyclopedia.pub. This flexibility can be a deciding factor in achieving high binding affinity and selectivity. Research has demonstrated that even small modifications on the pyrazole ring can have significant effects on the biological activity and selectivity of the resulting compounds nih.gov. The focus on the 3-aminomethyl moiety is therefore a rational approach to explore and fine-tune the structure-activity relationships of pyrazole-based therapeutic agents nih.govresearchgate.net.
The following table summarizes key research findings related to the significance of substitution at the C3 position of the pyrazole ring:
| Research Focus | Key Finding | Reference |
| Tautomerism | Electron-donating groups at C3 increase the basicity of the pyrazole ring. | mdpi.comencyclopedia.pub |
| Tautomerism | Preferential occupancy of the C3 position is chosen by the most electron-donating substituents. | mdpi.com |
| Medicinal Chemistry | 3-Aminopyrazoles are largely reported as anticancer and anti-inflammatory agents. | mdpi.comresearchgate.net |
| Medicinal Chemistry | Small modifications on the pyrazole ring significantly affect the selectivity of kinase inhibitors. | nih.gov |
| Synthetic Chemistry | The aminomethyl group provides conformational flexibility. | encyclopedia.pub |
| Synthetic Chemistry | The Boc-protected aminopyrazole is a useful building block for preparing more complex molecules. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-5-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNFVHMWICVPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-82-5 | |
| Record name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Boc Aminomethyl Pyrazole and Its Precursors
Strategic Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several key strategies employed to achieve this five-membered aromatic system. These methods offer varying degrees of regioselectivity and substrate scope, allowing for the synthesis of a diverse range of pyrazole derivatives.
Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds
The most classical and widely utilized method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com This approach is straightforward and provides a rapid route to polysubstituted pyrazoles. mdpi.comnih.gov The reaction between a hydrazine and a β-diketone can, however, lead to a mixture of two regioisomers. mdpi.com
To address the challenge of regioselectivity and expand the substrate scope, various modifications and alternative strategies have been developed. One approach involves the in situ generation of 1,3-dicarbonyl compounds. For instance, enolates can be reacted with carboxylic acid chlorides to form 1,3-diketones, which then undergo a consecutive multicomponent reaction with hydrazines. beilstein-journals.org The use of LiHMDS as a base in this process is crucial to prevent further acylation of the newly formed diketone. beilstein-journals.org Similarly, SmCl₃-catalyzed acylation of β-ketoesters can generate 1,3-diketones that subsequently cyclize with hydrazine to yield 3,4,5-substituted pyrazoles. beilstein-journals.org
Another strategy to control regioselectivity is the use of α,β-unsaturated ketones bearing a leaving group. These compounds react with hydrazine derivatives to form pyrazolines, and subsequent elimination of the leaving group affords the desired pyrazole. mdpi.com Furthermore, the development of one-pot, three-component coupling reactions of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones has provided an operationally simple and high-yielding synthesis of polyfunctional pyrazoles. organic-chemistry.org
The following table summarizes key features of various cyclocondensation approaches:
| Starting Materials | Key Features | Outcome |
| Hydrazine & 1,3-Dicarbonyl | Classical Knorr synthesis; can produce regioisomeric mixtures. mdpi.com | Polysubstituted pyrazoles. mdpi.com |
| Enolate, Carboxylic Acid Chloride, Hydrazine | In situ generation of 1,3-dicarbonyl; multicomponent reaction. beilstein-journals.org | Good to excellent yields of pyrazoles with diverse functional groups. beilstein-journals.org |
| β-Ketoester, Acylating Agent, Hydrazine | SmCl₃-catalyzed acylation for in situ 1,3-diketone formation. beilstein-journals.org | 3,4,5-substituted pyrazoles. beilstein-journals.org |
| α,β-Unsaturated Ketone with Leaving Group & Hydrazine | Formation of pyrazoline intermediate followed by elimination. mdpi.com | Regioselective synthesis of pyrazoles. mdpi.com |
| Aldehyde, 1,3-Dicarbonyl, Diazo Compound/Tosyl Hydrazone | One-pot, three-component reaction. organic-chemistry.org | High-yielding synthesis of polyfunctional pyrazoles. organic-chemistry.org |
[3+2] Cycloaddition Reactions in Pyrazole Synthesis
[3+2] cycloaddition reactions represent a powerful and versatile methodology for the construction of five-membered heterocyclic rings, including pyrazoles. beilstein-journals.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.
Azomethine imines are valuable 1,3-dipoles for the synthesis of pyrazole derivatives. arkat-usa.orgmdpi.com Asymmetric [3+2] cycloadditions of azomethine imines have been developed to construct pyrazolines and pyrazolidines with high enantioselectivity. mdpi.comnih.gov These reactions can be catalyzed by both metals and organocatalysts, offering mild reaction conditions and good functional group tolerance. mdpi.comnih.gov For instance, the Cu(I)-catalyzed asymmetric cycloaddition of azomethine imines with terminal alkynes produces enantioenriched pyrazoline derivatives in high yields. mdpi.com The 1,3-dipolar cycloaddition of azomethine imines to polymer-supported vinylsulfone has also been demonstrated as an efficient solid-phase synthesis of pyrazole derivatives. oup.com
Nitrile oxides, typically generated in situ, readily undergo 1,3-dipolar cycloaddition with alkenes and alkynes to form isoxazolines and isoxazoles, respectively, which can be precursors to pyrazoles or pyrazole-fused systems. mdpi.com An efficient protocol for the synthesis of 1,3,5-trisubstituted pyrazoles involves the one-pot tandem intermolecular [3+2] cycloaddition of nitrile imines, generated from the chemoselective oxidation of aldohydrazones. rsc.org
Diazoacetates are also effective precursors in [3+2] cycloaddition reactions for pyrazole synthesis. An organocatalytic, inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, catalyzed by secondary amines, yields substituted pyrazoles with high regioselectivity. nih.govsci-hub.se Furthermore, a tandem catalytic cross-coupling and electrocyclization of enol triflates and diazoacetates provides a novel route to 3,4,5-trisubstituted pyrazoles. organic-chemistry.org The catalyst-free 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes also leads to the formation of multisubstituted pyrazole derivatives. rsc.org
The synthesis of pyrazoles from ethyl azidoacetate has also been reported through its reaction with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, leading to the formation of pyrrolopyrazole derivatives. researchgate.net
The following table highlights different [3+2] cycloaddition strategies for pyrazole synthesis:
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Outcome |
| Azomethine Imine | Terminal Alkyne | Cu(I) | Enantioenriched pyrazolines. mdpi.com |
| Azomethine Imine | Polymer-supported Vinylsulfone | Solid-phase | Pyrazole derivatives. oup.com |
| Aldohydrazone (Nitrile Imine precursor) | Olefin | PhIO | 1,3,5-Trisubstituted pyrazoles. rsc.org |
| Diazoacetate | Carbonyl Compound | Secondary Amine | Regioselective substituted pyrazoles. nih.govsci-hub.se |
| Diazoacetate | Enol Triflate | Pd(PPh₃)₄ | 3,4,5-Trisubstituted pyrazoles. organic-chemistry.org |
| Ethyl Diazoacetate | Nitroalkene | Catalyst-free | Multisubstituted pyrazoles. rsc.org |
| Ethyl Azidoacetate | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | - | Pyrrolopyrazole derivatives. researchgate.net |
Alternative and Emerging Synthetic Routes for Pyrazole Scaffolds
Beyond the classical cyclocondensation and [3+2] cycloaddition reactions, several other innovative methods for pyrazole synthesis have emerged. Multicomponent reactions (MCRs) have proven to be highly efficient for generating molecular diversity and have been successfully applied to pyrazole synthesis. beilstein-journals.org For example, a three-component reaction involving enaminones, hydrazine, and aryl halides under copper catalysis provides 1,3-substituted pyrazoles. beilstein-journals.org
Another novel approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to produce multisubstituted pyrazoles. acs.org This method proceeds through the formation of a diazatitanacyclohexadiene intermediate, which upon oxidation, undergoes N-N bond reductive elimination to yield the pyrazole ring. acs.org
Furthermore, a photocatalyzed [3+2] cycloaddition followed by a Norrish type fragmentation sequence has been developed for the regioselective synthesis of pyrazoles. acs.org This method utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group. acs.org
Introduction and Protection of the Aminomethyl Group
Once the pyrazole scaffold is constructed, the next crucial step in the synthesis of 3-(Boc-aminomethyl)pyrazole is the introduction and protection of the aminomethyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org
The introduction of a protected aminomethyl group can be achieved through various synthetic transformations. One common strategy is the reduction of a cyano-substituted pyrazole. For example, a pyrazole-3-carbonitrile can be reduced to the corresponding aminomethyl pyrazole, which can then be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Alternatively, a pyrazole-3-carboxaldehyde can be converted to the aminomethyl group via reductive amination. The aldehyde is first reacted with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine, which is then reduced to the desired amine. Subsequent Boc protection yields the target compound.
The direct protection of an aminomethylpyrazole with Boc₂O is a common and effective method. japsonline.com Studies have shown that the Boc protection of a secondary amine in a pyrazole nucleus can be achieved using various catalysts, including polyethylene (B3416737) glycol-400 (PEG-400), 4-dimethylaminopyridine (B28879) (DMAP), and N,N-diisopropylethylamine (DIPEA). japsonline.com The use of PEG-400 represents a green and eco-friendly approach to this transformation. japsonline.com
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized, demonstrating the regioselective introduction of a Boc-protected amino-containing substituent onto the pyrazole ring. nih.gov
Methods for Aminomethylation at the Pyrazole C3 Position
Direct aminomethylation at the C3 position of an unsubstituted pyrazole ring is challenging. Therefore, the introduction of the aminomethyl group is typically achieved through the reduction of a precursor functional group at the C3 position, most commonly a nitrile (cyano group) or an aldehyde.
The reduction of pyrazole-3-carbonitrile to 3-(aminomethyl)pyrazole is a widely employed and efficient method. This transformation can be accomplished using several reducing agents and conditions. Catalytic hydrogenation is a prevalent and economical approach, utilizing metal catalysts to add hydrogen across the carbon-nitrogen triple bond. wikipedia.org Another common strategy involves the use of stoichiometric hydride-donating reagents.
Key reduction methods include:
Catalytic Hydrogenation : This method employs hydrogen gas in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Palladium on carbon (Pd/C), Raney Nickel, and Platinum dioxide. wikipedia.org The reaction conditions, such as temperature, pressure, and solvent, are optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com The addition of ammonia can often suppress the formation of these byproducts. commonorganicchemistry.com A notable advantage is the development of selective catalytic transfer hydrogenation using Pd/C with ammonium (B1175870) formate, which proceeds under mild conditions without additives. rsc.org
Chemical Reduction : Potent hydride reagents are effective for converting nitriles to primary amines. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that rapidly reduces nitriles to amines. commonorganicchemistry.com Other reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) also serve this purpose, typically requiring heating in a solvent like THF. commonorganicchemistry.com
The following table summarizes common reagents for the reduction of nitriles to primary amines:
Table 1: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/Catalyst | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂ / Raney Nickel | Elevated temperature and pressure; often with NH₃ | Economical; byproduct formation possible. | wikipedia.orgcommonorganicchemistry.com |
| H₂ / Palladium on Carbon (Pd/C) | Elevated temperature and pressure; or with a hydrogen donor like ammonium formate. | Can be highly selective for primary amines. | wikipedia.orgrsc.orgbme.hu |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., diethyl ether, THF) followed by aqueous/acidic workup. | Powerful, non-catalytic reducing agent. | libretexts.orgcommonorganicchemistry.com |
| Borane-THF (BH₃-THF) | THF, often with heating. | Milder alternative to LiAlH₄. | commonorganicchemistry.com |
Alternatively, pyrazole-3-carbaldehyde can serve as a precursor, which can be reduced to the corresponding alcohol and converted to a leaving group before substitution with an amine source, or converted to an oxime which is then reduced. researchgate.net However, the reduction of the nitrile is a more direct route to the primary amine.
Application of Boc Protection Strategies for Amines
Once the 3-(aminomethyl)pyrazole is obtained, the primary amino group is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions. organic-chemistry.org
The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). mdpi.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to deprotonate the amine, increasing its nucleophilicity.
Common conditions for Boc protection are outlined in the table below:
Table 2: Reagents and Conditions for Boc Protection of Amines
| Reagent | Base | Solvent System | Reference |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Potassium Hydroxide (KOH) | Dichloromethane (DCM) / Water (1:1) | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (NEt₃) | Dichloromethane (DCM) | nih.gov |
When protecting aminopyrazoles, a significant challenge arises from the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic pyrazole nitrogens. mdpi.comresearchgate.net The tautomerism of the pyrazole ring further complicates regioselective protection. mdpi.com
Direct Boc protection of a 3-aminopyrazole (B16455) can lead to a mixture of mono- and di-substituted products, where the Boc group attaches to the exocyclic amine, one of the ring nitrogens, or both, making purification difficult. mdpi.comresearchgate.net However, in the case of 3-(aminomethyl)pyrazole, the exocyclic primary amine is significantly more basic and nucleophilic than the sp²-hybridized nitrogen atoms of the aromatic pyrazole ring. Therefore, under controlled basic conditions, selective N-protection at the aminomethyl group is generally favored.
To ensure high regioselectivity for the exocyclic amine, reaction conditions are carefully chosen. The use of a suitable base and stoichiometric control of the Boc₂O reagent can minimize side reactions on the pyrazole ring. For more complex pyrazole systems, multi-step strategies like acylation followed by selective deacylation of the endocyclic nitrogen have been developed to ensure the desired regiochemical outcome. mdpi.com
Synthesis of this compound: Specific Pathways
The synthesis of this compound is best described as a linear, multi-step sequence starting from a pyrazole precursor that already contains a C3 substituent.
Multi-step Synthesis from Precursors
A common and logical synthetic pathway involves the following key steps:
Synthesis of a Pyrazole Precursor : A pyrazole ring with a suitable functional group at the C3 position, typically a nitrile, is synthesized.
Reduction to Amine : The C3-nitrile group is reduced to a primary aminomethyl group.
Boc Protection : The resulting 3-(aminomethyl)pyrazole is reacted with Boc₂O to yield the final target compound.
This pathway relies heavily on the successful synthesis of the C3-substituted pyrazole precursor.
The central precursor for this pathway is pyrazole-3-carbonitrile . Several methods exist for its synthesis, starting from acyclic compounds or other heterocyclic systems.
Table 3: Synthetic Routes for Pyrazole-3-carbonitrile and Related Precursors
| Method | Starting Materials | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|---|
| Dehydration of Amide | Pyrazole-3-carboxamide | Diphosphorus pentoxide (P₂O₅), ~335 °C, vacuum | A high-temperature dehydration reaction that produces the nitrile in high purity. | chemicalbook.comsmolecule.com |
| Three-Component Reaction | Aldehydes, β-ketophosphonates, diazoacetonitrile | Base (e.g., Cs₂CO₃), Methanol | A domino process involving a Horner-Wadsworth-Emmons reaction and a (3+2) cycloaddition to form highly substituted cyanopyrazoles. | thieme-connect.comthieme-connect.com |
| Cyclocondensation | Hydrazine, α,β-unsaturated carbonyl compounds | Various, often in water or ethanol | A classical and versatile method for forming the pyrazole ring from acyclic precursors. | longdom.orgdergipark.org.tr |
| From Oximes | Pyrazole-4-aldehydes, hydroxylamine (B1172632) hydrochloride | Phosphoric acid | Involves formation of an oxime followed by dehydration to the nitrile. | evitachem.com |
The dehydration of pyrazole-3-carboxamide is a direct and effective, albeit harsh, method for obtaining pyrazole-3-carbonitrile. chemicalbook.com Modern multi-component reactions offer a milder and more convergent approach to constructing substituted cyanopyrazoles directly from simple starting materials. thieme-connect.comcolab.ws The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Introduction of the Aminomethyl Group and Subsequent Boc Protection
The introduction of an aminomethyl group at the C3 position of a pyrazole ring, followed by protection with a tert-butyloxycarbonyl (Boc) group, is a common synthetic strategy. This two-step process allows for the incorporation of a versatile functional handle that can be further elaborated.
One approach involves starting with a precursor already containing a functional group at the C3 position that can be converted to an aminomethyl group. For instance, a pyrazole-3-carbonitrile can be reduced to the corresponding aminomethylpyrazole. Subsequent treatment with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, affords the desired N-Boc protected product. organic-chemistry.org The choice of solvent and reaction conditions is crucial to ensure high yields and prevent side reactions.
Alternatively, a pyrazole with a C3-carboxaldehyde can be subjected to reductive amination. This involves the formation of an imine with an ammonia source, which is then reduced in situ to the primary amine. The resulting aminomethylpyrazole is then protected with a Boc group as described above.
The protection of the pyrazole ring nitrogen itself can be a consideration. In some cases, the pyrazole nitrogen is protected prior to the introduction of the aminomethyl group to avoid undesired side reactions. mdpi.com The Boc group is a common choice for this purpose as well, and its subsequent removal can be achieved under acidic conditions. mdpi.comresearchgate.net
A study on the N-Boc protection of a secondary amine in a substituted pyrazole derivative highlighted the use of di-tert-butyl dicarbonate with various catalysts. japsonline.com While several methods were attempted, success was achieved with polyethylene glycol-400 (PEG-400) and N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as catalysts, providing good yields and minimizing side products. japsonline.com Another method involved the use of a catalytic amount of iodine for the N-Boc protection, although this resulted in a lower yield. japsonline.com
Table 1: Comparison of Catalysts for N-Boc Protection of a Substituted Pyrazole
| Catalyst/Reagent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| (Boc)₂O, PEG-400, DIPEA/DMAP | Good | - | japsonline.com |
| (Boc)₂O, Iodine (10 mol%) | 20 | 113-114 | japsonline.com |
| (Boc)₂O, DMAP, DIPEA | - | 112-114 | japsonline.com |
One-Pot and Cascade Reactions for Direct Synthesis
For instance, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been developed through the electrophilic amination of primary amines with a diethylketomalonate-derived oxaziridine (B8769555) to generate N-Boc hydrazines in situ. nih.govorganic-chemistry.org These hydrazines can then react with a 1,3-diketone to form the pyrazole ring, all in a single reaction vessel. nih.govorganic-chemistry.org This approach offers a streamlined route to complex pyrazoles.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, have also been employed in pyrazole synthesis. An efficient method for preparing pyrazoles involves a Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by a cyclization of N-propargyl sulfonylhydrazones. rsc.org Another example is an iodine-mediated cascade reaction for the synthesis of amino pyrazole thioether derivatives, which proceeds without the need for metal catalysts or solvents. acs.orgnih.gov Multicomponent reactions (MCRs) are also a powerful tool for the one-pot synthesis of complex heterocyclic structures like pyranopyrazoles. aablocks.com
While not directly yielding this compound, these one-pot and cascade methodologies demonstrate the potential for developing more direct and efficient routes to this specific compound by carefully selecting the appropriate starting materials.
Regioselective Synthetic Considerations at the Pyrazole C3/C5 Positions
A significant challenge in the synthesis of 3-substituted pyrazoles is controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to a mixture of 3- and 5-substituted isomers. scholaris.caniscpr.res.in The outcome of the reaction is influenced by the steric and electronic properties of the substituents on the dicarbonyl precursor. acs.org
Several strategies have been developed to achieve regioselective synthesis of pyrazoles:
Use of Substituted Hydrazines: The use of N-substituted hydrazines can influence the regioselectivity of the cyclization. nih.gov However, this can also lead to mixtures of N1- and N2-alkylated products. nih.gov
Directed Lithiation: A modular approach for the regiocontrolled preparation of trisubstituted pyrazoles involves the use of a switchable metal-directing group to enable sequential direct lithiation at the C3 and C5 positions of the pyrazole ring. researchgate.net
Reaction Conditions: The choice of solvent and catalyst can significantly impact the regioselectivity. For example, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org
Precursor Design: The synthesis of C3-hydroxyarylated pyrazoles has been achieved with high regioselectivity through the reaction of pyrazole N-oxides with arynes. scholaris.caacs.orgdigitellinc.com This method avoids the need to functionalize the C4 and C5 positions to achieve the desired outcome. scholaris.caacs.orgdigitellinc.com
In the context of synthesizing this compound, these regioselective strategies are crucial for ensuring that the aminomethyl group is introduced at the desired C3 position of the pyrazole ring.
Reactivity and Chemical Transformations of 3 Boc Aminomethyl Pyrazole
Reactions Involving the Boc-Protected Amine Moiety
The most significant transformations involving this part of the molecule center on the cleavage of the Boc protecting group and the subsequent reactions of the unmasked primary amine.
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. sci-hub.se Deprotection is a critical step to liberate the amine for subsequent functionalization.
The most common method for the removal of a Boc group is through acid-catalyzed hydrolysis. fishersci.co.uk This strategy is effective due to the high sensitivity of the Boc group to acidic conditions. acsgcipr.org The reaction is typically fast and can often be carried out at room temperature. fishersci.co.uk
Commonly employed acidic reagents include strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in various organic solvents such as dioxane, ethyl acetate, or methanol. fishersci.co.uknih.gov The mechanism involves protonation of the carbamate (B1207046), followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which then spontaneously decarboxylates to yield the free amine. acsgcipr.org
A potential complication of acid-catalyzed deprotection is the generation of the electrophilic tert-butyl cation. acsgcipr.org This cation can react with nucleophilic sites on the substrate or product, leading to unwanted alkylation by-products. acsgcipr.org This is particularly a risk for molecules containing electron-rich aromatic rings or other nucleophilic functional groups. acsgcipr.org
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | fishersci.co.ukacsgcipr.org |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | nih.govreddit.com |
| Hydrochloric Acid (HCl) | Ethyl Acetate | Room Temperature | nih.gov |
| Aqueous Phosphoric Acid | - | - | nih.gov |
To avoid the harsh conditions of strong acids, particularly for substrates containing other acid-sensitive functional groups, several alternative methods for Boc deprotection have been developed.
One notable method for N-Boc protected pyrazoles involves the use of sodium borohydride (NaBH₄) in ethanol at room temperature. arkat-usa.orgresearchgate.net This approach offers a mild and selective way to cleave the Boc group from pyrazole (B372694) nitrogens, while leaving primary Boc-protected amines intact. arkat-usa.orgresearchgate.net Basic conditions can also be employed. For unactivated primary amines, sodium t-butoxide in slightly wet tetrahydrofuran (THF) has been shown to effectively remove the Boc group. sci-hub.se Other basic methods reported for specific heterocyclic systems include using sodium carbonate in refluxing DME. nih.gov
Thermal deprotection, either neat or in a high-boiling solvent like diphenyl ether, represents another non-acidic approach. researchgate.net Additionally, environmentally friendly methods using boiling water as a catalyst-free medium have been developed for the selective removal of N-Boc groups. researchgate.net Other reported strategies include the use of silica gel, catalytic amounts of iodine, or various metal catalysts. nih.gov
| Method | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Reductive | NaBH₄ in Ethanol | Mild, selective for N-Boc on pyrazoles. | arkat-usa.orgresearchgate.net |
| Basic | Sodium t-butoxide in wet THF | Suitable for primary Boc-amines on acid-sensitive substrates. | sci-hub.se |
| Basic | Na₂CO₃ in refluxing DME | Alternative basic condition. | nih.gov |
| Thermal | Heating neat (~185 °C) or in diphenyl ether | Avoids chemical reagents. | researchgate.net |
| Catalyst-Free | Boiling Water | Green, environmentally friendly method. | researchgate.net |
Upon successful deprotection of the Boc group, the resulting compound, 3-(aminomethyl)pyrazole, possesses a nucleophilic primary amine. This amine is available for a wide range of chemical transformations, allowing for the construction of more complex molecules. The pyrazole ring itself contains both acidic and basic nitrogen atoms, which can influence the reactivity of the molecule. nih.gov
A primary application of the liberated 3-(aminomethyl)pyrazole is in the formation of amide bonds, a key linkage in many biologically active compounds. mdpi.com This transformation is typically achieved by reacting the amine with a carboxylic acid or one of its activated derivatives.
Standard peptide coupling protocols are commonly used. These involve the activation of a carboxylic acid with a coupling agent, which facilitates the nucleophilic attack from the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which readily reacts with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl by-product. mdpi.comnih.gov
| Method | Typical Reagents | Description | Reference |
|---|---|---|---|
| Coupling Agent-Mediated | Carboxylic Acid, EDC, HOBt, HATU | Forms an active ester in situ to react with the amine. | mdpi.com |
| Acyl Halide Method | Acyl Chloride, Pyridine or Triethylamine | Highly reactive acyl chloride reacts directly with the amine. | mdpi.comnih.gov |
The primary amine of 3-(aminomethyl)pyrazole can also undergo N-alkylation and N-acylation reactions. N-acylation is readily achieved by treating the amine with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base. nih.gov For instance, reaction with an aroyl chloride in pyridine would yield the corresponding N-aroyl derivative. nih.gov
N-alkylation can be accomplished by reacting the amine with alkyl halides. This reaction may lead to a mixture of mono- and di-alkylated products, and conditions must be controlled to favor the desired product. It is also pertinent to recall that during acid-catalyzed Boc deprotection, the substrate itself can be susceptible to alkylation by the tert-butyl cation generated in the process, which constitutes an undesirable side reaction. acsgcipr.org
Reactions of the Liberated Amine
Formation of Imines and Related Derivatives
The formation of imines and related derivatives from 3-(Boc-aminomethyl)pyrazole first requires the deprotection of the aminomethyl group. The tert-butoxycarbonyl (Boc) protecting group is reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the primary amine, 3-(aminomethyl)pyrazole, as a salt.
Once the free amine is generated and neutralized, it can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically carried out under conditions that facilitate the removal of water, for example, by azeotropic distillation or in the presence of a dehydrating agent. The resulting imines are versatile intermediates themselves, amenable to further transformations such as reduction to secondary amines or participation in cycloaddition reactions.
Table 1: Representative Transformation to Imine
| Step | Reactant(s) | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Deprotection | This compound | TFA, DCM | 3-(Aminomethyl)pyrazole |
Cyclization Reactions Leading to Fused Heterocycles
The aminomethyl group, after deprotection, in conjunction with the adjacent pyrazole ring nitrogen (N2), provides a nucleophilic center capable of participating in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in medicinal chemistry.
In a multi-component approach, 3-aminopyrazole (B16455) derivatives can react with aldehydes and sulfoxonium ylides in the presence of a rhodium(III) catalyst. nih.gov This process involves the formation of an N-azolo imine intermediate, which then undergoes annulation to construct the pyrimidine ring fused to the pyrazole core. nih.gov This strategy allows for the introduction of a wide variety of substituents onto the newly formed pyrimidine ring, originating from the aldehyde and ylide components. nih.gov By extension, 3-(aminomethyl)pyrazole serves as a precursor to these fused systems following the initial Boc-deprotection step.
Reactions of the Pyrazole Ring System in this compound
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring.
Electrophilic Aromatic Substitution
Pyrazoles are electron-rich aromatic systems, making them susceptible to electrophilic aromatic substitution. Due to the electronic nature of the ring, these reactions occur with high regioselectivity at the C4 position. nih.govrrbdavc.org Attack at the C3 or C5 positions is electronically disfavored as it would proceed through a highly unstable azomethine intermediate with a positive charge on a nitrogen atom. rrbdavc.org The Boc-aminomethyl group at the C3 position does not typically alter this inherent preference for C4 substitution. A variety of electrophilic substitution reactions are well-established for the pyrazole nucleus.
Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Product (at C4) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid derivative |
| Halogenation | Br₂, Cl₂, or I₂ | X⁺ | 4-Halopyrazole derivative |
| Vilsmeier-Haack | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 4-Formylpyrazole derivative |
Nucleophilic Reactions
In contrast to its reactivity towards electrophiles, the pyrazole ring is generally unreactive towards nucleophilic attack. The electron-rich nature of the ring system makes it resistant to the addition of nucleophiles. Such reactions are uncommon and typically require the pyrazole ring to be activated by the presence of strong electron-withdrawing groups, which are absent in this compound.
Modifications at the Pyrazole N1 Position
For N-unsubstituted pyrazoles like this compound, the ring nitrogen atoms are important sites for functionalization, most commonly through N-alkylation or N-arylation. The alkylation of asymmetrically substituted pyrazoles can lead to a mixture of two regioisomeric products: substitution at the N1 position (adjacent to the C5 position) and the N2 position (adjacent to the C3 substituent).
The ratio of these isomers is influenced by several factors, including the steric bulk of the substituent at the C3 position and the nature of the alkylating agent and reaction conditions. mdpi.comresearchgate.net Generally, the reaction is controlled by sterics, with the incoming electrophile favoring the less hindered N1 nitrogen. mdpi.com Various methods have been developed to achieve N-alkylation, utilizing different electrophiles and catalysts.
Table 3: Examples of N-Alkylation Methods for Pyrazoles
| Alkylating Agent Type | Reagents/Catalyst | Description | Reference(s) |
|---|---|---|---|
| Alkyl Halides | Alkyl-X, Base (e.g., K₂CO₃) | A common method that often yields mixtures of regioisomers. | researchgate.net |
| Trichloroacetimidates | R-OC(=NH)CCl₃, Brønsted Acid | An acid-catalyzed method providing an alternative to base-mediated alkylations. | mdpi.com |
Reactivity of the Pyrazole C4 and C5 Positions
As detailed in section 3.2.1, the C4 position is the primary site of reactivity for electrophilic aromatic substitution due to its higher electron density compared to the C3 and C5 positions. The C5 position, like the C3 position, is considered an electrophilic site within the pyrazole ring. nih.govresearchgate.net It is generally not susceptible to attack by either electrophiles or nucleophiles under normal conditions. The main relevance of the C5 position's reactivity in the context of the 3-(Boc-aminomethyl) group relates to the annular tautomerism between the 3-substituted and 5-substituted forms, which dictates the relative positions of the "pyrrole-like" NH and the "pyridine-like" N, thereby influencing the regioselectivity of N-alkylation reactions.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and conformational flexibility of this compound are critical factors that influence its reactivity and interactions with other molecules. While specific crystallographic or detailed computational studies exclusively on this molecule are not extensively documented in publicly available literature, a robust understanding of its conformational landscape can be derived from the well-established principles governing its constituent functional groups: the pyrazole ring, the aminomethyl linker, and the tert-butoxycarbonyl (Boc) protecting group.
The primary sources of conformational isomerism in this compound are the rotations around the single bonds of the side chain and the restricted rotation inherent to the carbamate (Boc) group. The pyrazole ring itself is an aromatic heterocycle and is considered to be planar. globalresearchonline.net
A key feature is the rotational behavior of the Boc group. The amide linkage within the carbamate functionality (–NH–C(=O)O–) exhibits partial double bond character, which significantly restricts free rotation around the C–N bond. This restriction gives rise to distinct rotational isomers, or rotamers. chemicalforums.com These conformers can interconvert, but often the energy barrier is high enough to allow for their observation by techniques like NMR spectroscopy, sometimes appearing as separate sets of signals at room temperature. The equilibrium between these rotamers is influenced by steric hindrance involving the bulky tert-butyl group and potential intramolecular hydrogen bonding.
Furthermore, rotation around the bond connecting the pyrazole ring to the aminomethyl side chain (C3-CH₂) and the bond between the methylene (B1212753) and the nitrogen atom (CH₂-NH) dictates the spatial orientation of the substituent relative to the heterocyclic core. These rotations are governed by torsional strain and steric interactions with the adjacent nitrogen atom of the pyrazole ring. Computational studies on similarly substituted pyrazoles and other heterocycles are frequently employed to determine the lowest energy conformations and the rotational energy barriers. nih.govmdpi.com
Stereochemical Considerations
This compound is an achiral molecule as it does not possess any stereocenters. The molecule is not optically active and does not exist as enantiomers or diastereomers. Stereochemistry would become a relevant consideration only if the molecule were modified to include a chiral center, for example, through substitution at the pyrazole nitrogen with a chiral moiety or by its incorporation into a larger, chiral molecular framework.
The conformational preferences of this compound, based on the analysis of its functional components, are summarized in the following table.
| Rotatable Bond | Type of Isomerism | Expected Stable Conformations | Primary Influencing Factors |
|---|---|---|---|
| Carbamate C-N Bond | Amide Rotamers (E/Z) | Two planar conformers (syn and anti-periplanar) | Steric hindrance from the tert-butyl group; partial double bond character of the C-N bond. |
| Pyrazole(C3)-CH₂ Bond | Side-chain Rotation | Staggered conformations minimizing steric clash with the pyrazole ring. | Torsional strain; steric hindrance with the N2 atom of the pyrazole ring. |
| CH₂-N(H)Boc Bond | Side-chain Rotation | Conformations that minimize gauche and steric interactions. | Torsional strain; steric bulk of the Boc group and pyrazole ring. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Boc Aminomethyl Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-(Boc-aminomethyl)pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons, carbons, and other magnetically active nuclei like nitrogen.
Proton (¹H) NMR spectroscopy is fundamental in determining the structure of this compound by revealing the number of different types of protons, their chemical environments, and their proximity to one another. The ¹H NMR spectrum of a related compound, tert-butyl (1H-pyrazol-4-ylmethyl)carbamate, shows characteristic signals that can be extrapolated to understand the spectrum of the 3-substituted isomer. sigmaaldrich.com Typically, the spectrum would exhibit signals for the pyrazole (B372694) ring protons, the methylene (B1212753) (-CH₂-) protons adjacent to the amine, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) of the pyrazole ring protons are particularly informative for confirming the substitution pattern. For instance, in N-substituted pyrazoles, the H-3 and H-5 protons become inequivalent, leading to distinct signals. ipb.pt The methylene protons would likely appear as a doublet due to coupling with the adjacent NH proton, and the Boc group would present as a characteristic singlet integrating to nine protons. The presence of rotamers, due to restricted rotation around the amide bond, can sometimes lead to the appearance of two sets of signals for the amide proton. beilstein-journals.org
Table 1: Representative ¹H NMR Spectral Data for a this compound Analog
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole C4-H | ~6.0 - 6.5 | d | ~2.0 |
| Pyrazole C5-H | ~7.3 - 7.6 | d | ~2.0 |
| Methylene (-CH₂-) | ~4.2 - 4.4 | d | ~6.0 |
| Boc (-C(CH₃)₃) | ~1.4 | s | - |
| Amide (NH) | ~5.0 - 5.5 | t | ~6.0 |
| Pyrazole (NH) | ~12.0 - 13.0 | br s | - |
| Note: This table is illustrative and based on typical chemical shifts for similar structures. Actual values can vary based on solvent and experimental conditions. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The spectrum would show characteristic signals for the three pyrazole ring carbons, the methylene carbon, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the carbonyl carbon of the Boc group. ipb.ptharvard.edu The chemical shifts of the pyrazole carbons (C3, C4, and C5) are sensitive to the substitution pattern and the tautomeric form of the pyrazole ring. mdpi.commdpi.com For example, in the solid state, the tautomeric equilibrium can be frozen, leading to distinct signals for C3 and C5. semanticscholar.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C3 | ~150 - 155 |
| Pyrazole C4 | ~105 - 110 |
| Pyrazole C5 | ~130 - 135 |
| Methylene (-CH₂-) | ~35 - 40 |
| Boc (-C (CH₃)₃) | ~80 |
| Boc (-C(CH₃ )₃) | ~28 |
| Carbonyl (-C =O) | ~155 - 160 |
| Note: These are predicted values and can differ from experimental results. |
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms in this compound. This technique is particularly valuable for studying the tautomerism of the pyrazole ring and for confirming the coordination site in metal complexes. semanticscholar.orgnih.gov The spectrum would show signals for the two pyrazole nitrogen atoms and the amide nitrogen. The chemical shifts of the pyrazole nitrogens can distinguish between the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens, which is crucial for determining the predominant tautomer in solution or the solid state. mdpi.compsu.edu For instance, the "pyrrole-like" nitrogen typically resonates at a higher field compared to the "pyridine-like" nitrogen. nih.gov
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure of complex molecules like derivatives of this compound. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the pyrazole ring protons (H4 and H5) and between the methylene protons and the amide proton. ugm.ac.id
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the carbon signals based on the already assigned proton signals. ugm.ac.idhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, it can show correlations from the methylene protons to the C3 and C4 carbons of the pyrazole ring, confirming the position of the aminomethyl substituent. mdpi.comugm.ac.idresearchgate.net It can also be used to differentiate between regioisomers by observing long-range couplings. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is valuable for determining stereochemistry and for studying conformational isomers (rotamers). beilstein-journals.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. acs.org This precision allows for the determination of the elemental formula of this compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. mdpi.comnih.gov This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.
Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the analysis of this compound, specific fragmentation pathways are anticipated, particularly involving the labile tert-butyloxycarbonyl (Boc) protecting group.
Under electrospray ionization (ESI) conditions, the molecule is expected to be readily observed as its protonated form [M+H]⁺ or as a sodium adduct [M+Na]⁺. Subsequent collision-induced dissociation (CID) experiments (MS/MS) would reveal characteristic fragmentation patterns. The Boc group is known to undergo predictable cleavages. nih.gov A primary fragmentation route involves the loss of isobutylene (B52900) (C₄H₈), resulting in a prominent fragment ion. Another common pathway is the loss of the entire Boc group as tert-butoxycarbonyl radical or through other rearrangements. nih.gov
Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the cleavage of the bond adjacent to the nitrogen atom in the aminomethyl side chain. libretexts.org Fragmentation of the pyrazole ring itself can also occur, though it is generally more stable. The analysis of these patterns allows for the piecing together of the molecule's structure.
Below is a table of predicted key fragments for this compound (Molecular Weight: 211.26 g/mol ).
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (for [M+H]⁺) | Proposed Fragment | Description of Neutral Loss |
|---|---|---|
| 212 | [C₉H₁₆N₃O₂]⁺ | Protonated molecular ion |
| 156 | [C₅H₈N₃O₂]⁺ | Loss of isobutylene (C₄H₈) from the Boc group |
| 112 | [C₄H₆N₃]⁺ | Loss of the entire Boc group (C₅H₉O₂) |
| 96 | [C₄H₆N₃]⁺ | Cleavage of the C-C bond between the pyrazole and the methyl group, followed by loss of the Boc-NH₂ group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its pyrazole ring, the aminomethyl linker, and the Boc protecting group.
Key expected vibrational frequencies include:
N-H Stretching: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate (B1207046).
C-H Stretching: Bands for aliphatic C-H stretching from the tert-butyl and aminomethyl groups will appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in the Boc carbamate, is anticipated around 1690-1710 cm⁻¹. Studies on similar Boc-protected pyrazoles show this peak appearing at approximately 1700 cm⁻¹ or in the range of 1674-1712 cm⁻¹ for related derivatives. nih.gov
N-H Bending: This vibration typically appears in the 1500-1600 cm⁻¹ range.
C-N Stretching: Absorptions corresponding to C-N stretching are expected in the 1200-1300 cm⁻¹ region.
Pyrazole Ring Vibrations: The pyrazole ring will exhibit several characteristic bands, including C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The IR spectrum of the parent compound, 3-aminopyrazole (B16455), shows bands in this region that can be used as a reference. nist.govmdpi.com
Table 2: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Carbamate (Boc) |
| 2850-3000 | C-H Stretch | Aliphatic (tert-butyl, methyl) |
| 1690-1710 | C=O Stretch | Carbamate (Boc) |
| 1500-1600 | N-H Bend | Carbamate (Boc) |
| 1400-1600 | C=C and C=N Stretch | Pyrazole Ring |
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline material. anton-paar.com This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
As of this writing, a specific crystal structure for this compound has not been found in publicly available literature databases. However, the technique has been successfully applied to more complex pyrazole derivatives, for example, to unequivocally determine the exact position of a Boc group on a pyrazole ring, which can be complicated by tautomerism. mdpi.com
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable insights, including:
Unambiguous Confirmation of Connectivity: It would definitively confirm the attachment of the Boc-aminomethyl group to the C3 position of the pyrazole ring.
Molecular Conformation: The analysis would reveal the preferred spatial orientation of the Boc group relative to the pyrazole ring.
Intermolecular Interactions: It would detail the hydrogen bonding networks and other non-covalent interactions (like π–π stacking) that govern the crystal packing. For instance, the N-H group of the carbamate and the nitrogen atoms of the pyrazole ring could act as hydrogen bond donors and acceptors, respectively, influencing the supramolecular architecture. nih.gov
This structural information is crucial for understanding the molecule's physical properties and for rational drug design where the precise shape and interaction points of a molecule are paramount.
Computational and Theoretical Studies on 3 Boc Aminomethyl Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. eurasianjournals.com DFT has become a standard method for analyzing the electronic structure of organic molecules, including pyrazole (B372694) derivatives, due to its favorable balance between computational cost and accuracy. eurasianjournals.comnih.gov These calculations provide a detailed picture of the molecule's geometry, electronic distribution, and energetic landscape.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. researchgate.net For 3-(Boc-aminomethyl)pyrazole, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. Methods like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used to achieve reliable geometries. nih.govresearchgate.net
The optimization of this compound is expected to show a nearly planar pyrazole ring, a characteristic feature of this aromatic heterocycle. nih.gov However, the Boc-aminomethyl substituent introduces conformational flexibility. The rotational freedom around the C-C and C-N single bonds of the side chain leads to various possible conformers, each with a distinct energy. Computational analysis can identify the global minimum energy conformer as well as other low-energy structures.
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining bond lengths, bond angles, and dihedral angles. jocpr.com Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule, providing clues about its reactivity and intermolecular interaction sites. nih.gov
A significant feature of N-unsubstituted pyrazoles is their capacity for annular prototropic tautomerism, which involves a 1,2-hydrogen shift between the two adjacent nitrogen atoms in the ring. nih.gov For this compound, this results in an equilibrium between two tautomeric forms: 3-(Boc-aminomethyl)-1H-pyrazole and 5-(Boc-aminomethyl)-1H-pyrazole.
Quantum chemical calculations are crucial for determining the relative energetic stability of these tautomers. nih.gov The stability is highly dependent on the electronic nature of the substituent. Studies on a range of substituted pyrazoles have shown that electron-donating groups, particularly those that donate through the π-system like an amino group, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups often stabilize the C5-tautomer. nih.gov The Boc-aminomethyl group is generally considered electron-donating, suggesting that the 3-substituted tautomer is likely the more stable form. The energy difference between tautomers can be calculated with high accuracy, indicating which form will predominate. nih.gov
In addition to tautomerism, the conformational landscape arising from the flexible side chain must be considered. Different rotational isomers (rotamers) will have varying energies, and computational methods can map out the potential energy surface to identify the most stable conformations. researchgate.net
Table 1: Illustrative Relative Energies of Pyrazole Tautomers based on a Related System (Note: Data is illustrative, based on principles from studies on aminopyrazoles, and not specific to this compound.)
| Tautomer/Conformer | Method/Basis Set | Relative Energy (kJ/mol) |
| 3-Substituted (Most Stable Conformer) | B3LYP/6-311++G(d,p) | 0.00 |
| 5-Substituted (Most Stable Conformer) | B3LYP/6-311++G(d,p) | ~10-12 |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com
For this compound, FMO analysis can predict the most reactive sites for various chemical reactions. The HOMO is expected to be largely localized on the electron-rich pyrazole ring, while the LUMO may have significant contributions from both the pyrazole ring and the carbonyl group of the Boc substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Example FMO Properties for Pyrazole Derivatives (Note: This data is representative of typical values found for pyrazole derivatives and serves for illustrative purposes.)
| Property | Method/Basis Set | Value (eV) |
| HOMO Energy | B3LYP/6-311++G | -6.5 to -7.5 |
| LUMO Energy | B3LYP/6-311++G | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G** | 4.5 to 6.5 |
Molecular Dynamics Simulations (if applicable)
While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions within a simulated environment, such as in a solvent or bound to a protein. eurasianjournals.comnih.gov
For a flexible molecule like this compound, MD simulations can explore its conformational space in solution, revealing the preferred shapes and orientations it adopts. eurasianjournals.com More significantly, when combined with docking studies, MD simulations are invaluable for assessing the stability of a ligand-protein complex. nih.govnih.gov After docking the pyrazole derivative into a protein's active site, an MD simulation can verify if the predicted binding pose is stable over a period of nanoseconds or if the ligand dissociates or shifts to a different orientation. nih.gov This provides a more realistic and dynamic assessment of the binding interaction.
Docking Studies and Ligand-Protein Interactions (if relevant to applications)
The pyrazole scaffold is a common feature in many biologically active compounds and is frequently investigated as an inhibitor of various enzymes, such as kinases and cyclooxygenases. nih.govceon.rs Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govijpbs.com
Docking simulations place the ligand in various orientations and conformations within the protein's binding pocket and score them based on binding affinity, which is influenced by factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The this compound molecule possesses several key features for protein interaction:
The pyrazole ring's N-H group can act as a hydrogen bond donor.
The pyridine-like nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor.
The N-H and C=O groups of the Boc-aminomethyl side chain can also participate in hydrogen bonding as donors and acceptors, respectively.
Docking studies can help identify potential biological targets for this compound and provide a structural hypothesis for its mechanism of action. rsc.orgresearchgate.net The results can guide the design of more potent and selective analogs for drug discovery purposes. nih.gov
Prediction of Spectroscopic Properties
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. jocpr.comnih.gov
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. nih.gov These frequencies correspond to the peaks observed in an IR spectrum. For this compound, this would allow for the assignment of characteristic vibrational modes, such as the N-H stretching of the pyrazole ring, the C=O stretching of the Boc group, and various C-N and C-H vibrations. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. jocpr.com These calculations are particularly useful for distinguishing between tautomers, as the chemical shifts of the ring carbons and protons are sensitive to the position of the N-H proton. nih.gov Comparing the calculated NMR spectra for the 3-substituted and 5-substituted tautomers with experimental data can provide clear evidence for the dominant tautomeric form in solution. mdpi.com
Table 3: Illustrative Predicted Vibrational Frequencies for a Pyrazole Derivative (Note: Data is illustrative and represents typical assignments for a molecule with similar functional groups.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Pyrazole Ring | ~3450 |
| C-H Stretch | Aromatic/Aliphatic | 2950-3100 |
| C=O Stretch | Boc Group | ~1710 |
| N-H Bend | Side Chain | ~1520 |
| C-N Stretch | Ring/Side Chain | 1300-1390 |
Applications of 3 Boc Aminomethyl Pyrazole in Chemical Synthesis and Medicinal Chemistry
As a Versatile Synthetic Building Block and Intermediate
3-(Boc-aminomethyl)pyrazole is a valuable synthon for organic chemists. The Boc group provides a robust shield for the primary amine, allowing for selective reactions at other positions of the pyrazole (B372694) ring. Following desired transformations, the Boc group can be readily removed under acidic conditions, unmasking the aminomethyl group for further functionalization. This strategic protection makes the compound an ideal starting material for the synthesis of diverse and complex molecules.
Synthesis of Complex Heterocyclic Systems
The aminopyrazole framework is a well-established precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.comchim.it this compound, after deprotection, provides a nucleophilic aminomethyl group and a pyrazole ring with its own reactive sites, enabling the construction of various fused ring systems.
One of the most common applications of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itbeilstein-journals.org The synthesis typically involves the condensation of the aminopyrazole with 1,3-dielectrophilic compounds like β-diketones or α,β-unsaturated ketones. chim.it The Boc-protected aminomethyl group allows for initial reactions to be directed elsewhere on the pyrazole or on a substituent, and the deprotected amine can then participate in subsequent cyclization steps. For instance, the reaction of a deprotected 3-(aminomethyl)pyrazole with a β-ketonitrile could lead to the formation of a pyrazolo[3,4-b]pyridine core, a scaffold known for its potential as a protein kinase inhibitor. beilstein-journals.org
The versatility of aminopyrazoles as building blocks is further demonstrated by their use in diversity-oriented synthesis to create libraries of complex heterocycles. frontiersin.org Starting from a common precursor like this compound, a wide array of fused systems can be generated by reacting it with various bifunctional reagents.
| Fused Heterocyclic System | Typical Reagents | Reference |
| Pyrazolo[1,5-a]pyrimidines | β-Diketones, Activated Enones | mdpi.comchim.it |
| Pyrazolo[3,4-b]pyridines | β-Diketones, Aldehydes, Ketones | chim.itbeilstein-journals.org |
| Pyrazolo[5,1-c]-1,2,4-triazines | α-Haloketones followed by cyclization | beilstein-journals.org |
| Imidazo[1,2-b]pyrazoles | α-Halocarbonyls | scirp.org |
Precursor in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. mdpi.com Pyrazole derivatives are frequently employed in MCRs to rapidly generate molecular complexity. nih.govbeilstein-journals.org this compound is an excellent candidate for MCRs. The protected amine prevents unwanted side reactions, while the pyrazole ring itself can participate in the main reaction cascade.
For example, a deprotected 3-(aminomethyl)pyrazole could be used in a three-component reaction with an aldehyde and a β-dicarbonyl compound to synthesize substituted pyrazolo[3,4-b]pyridine derivatives. Such reactions often proceed in high yields and allow for the introduction of diverse substituents from the various starting materials, making them ideal for creating libraries of compounds for biological screening. mdpi.com The use of isothiocyanates, 1,3-dicarbonyl compounds, and hydrazine (B178648) derivatives in three-component reactions is a known strategy to build multi-substituted aminopyrazoles, highlighting the utility of these building blocks in MCRs. semanticscholar.org
Role in the Construction of Peptidomimetics and Amino Acid Derivatives
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved stability and bioavailability. The rigid pyrazole scaffold is an attractive core for constructing peptidomimetics. nih.gov this compound serves as a constrained amino acid surrogate. The Boc-protected aminomethyl group is analogous to the N-protected alpha-amino group of an amino acid.
This building block can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. After coupling, the pyrazole ring introduces a rigid structural element into the peptide backbone, which can help to lock the molecule into a specific conformation required for biological activity. Researchers have synthesized novel heterocyclic amino acids based on pyrazole carboxylates combined with N-Boc protected cyclic amines, demonstrating the utility of such building blocks in creating peptide-like structures. mdpi.comnih.gov The synthesis of pyrazole peptidomimetics from pyrazole carboxylic acids and amino acid esters has been shown to yield compounds with potential anticancer activity. nih.gov
Exploration in Medicinal Chemistry
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. frontiersin.orgjcchems.comnih.gov Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. nih.govnih.gov The this compound building block is instrumental in the synthesis of novel pyrazole-based drug candidates.
Integration into Biologically Active Scaffolds
The pyrazole moiety is a core component of many successful drugs. nih.gov The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's pharmacological properties. The 3-(aminomethyl) group, made accessible from this compound, serves as a crucial linker or pharmacophoric element.
This group can be acylated, alkylated, or used to connect the pyrazole core to other molecular fragments, leading to the creation of novel derivatives. For instance, the aminopyrazole scaffold is found in various kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the target protein. nih.gov The 3-aminopyrazole (B16455) structure is a known component in agents developed for anticancer and anti-inflammatory purposes. mdpi.com By using this compound, medicinal chemists can systematically build and modify molecules around this core to optimize their binding affinity, selectivity, and pharmacokinetic properties.
Examples of Biological Activities Associated with Aminopyrazole Scaffolds
| Biological Target/Activity | Example Scaffold Feature | Reference(s) |
|---|---|---|
| Kinase Inhibition (e.g., p38MAPK) | Substituted 3-aminopyrazoles | nih.gov |
| Anticancer | 4,5-Diaryl-3-aminopyrazoles | mdpi.com |
| Anti-infective (Antibacterial) | 3-Aminopyrazoles with thiourea moiety | nih.gov |
| Anti-inflammatory | 3,5-Diaryl pyrazole derivatives | nih.gov |
Role in Structure-Based Drug Design
Structure-based drug design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. The pyrazole ring is a versatile scaffold for this approach due to its defined geometry and ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. nih.gov
In the design of β-secretase (BACE1) inhibitors for Alzheimer's disease, for example, pyrazole moieties have been successfully used as P3 ligands. nih.govnih.gov The design process involves modeling how the pyrazole-containing ligand fits into the active site of the enzyme. The Boc-aminomethyl group, after deprotection, can be used as a handle to link the pyrazole to other parts of the inhibitor that interact with different subsites of the enzyme. For instance, the P2 Boc-aminomethyl functionality in one inhibitor series was shown to fit well into the S2-subsite of BACE1, with the Boc-carbonyl oxygen forming a hydrogen bond with a key glutamine residue. nih.gov This illustrates how building blocks like this compound are crucial for constructing complex inhibitors where each component is rationally designed to interact optimally with the biological target.
Development of Kinase Inhibitors and Other Therapeutic Agents
The 3-aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The Boc-protected aminomethyl group at the 3-position of the pyrazole ring in this compound serves as a versatile handle for synthetic elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.
Researchers have extensively utilized derivatives of 3-aminopyrazole to develop inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be derived from 3-aminopyrazole precursors, is a key feature in numerous promiscuous kinase inhibitors. Strategic modifications of this scaffold, often involving the elaboration of a side chain analogous to the aminomethyl group, have led to the discovery of highly selective inhibitors.
The Boc protecting group is instrumental in synthetic strategies, enabling the selective functionalization of other positions on the pyrazole ring or the pyrimidine moiety before revealing the reactive amine for further coupling reactions. mdpi.com This approach has been successfully employed in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), c-Jun N-terminal Kinase (JNK), and p38 MAP kinase, among others. mdpi.comnih.gov
| Target Kinase | Inhibitor Scaffold | Key Findings | Reference |
|---|---|---|---|
| CDK2/HDAC | Pyrazole derivatives with a hydroxamic acid group | Compounds 6e and 6f showed potent dual inhibition of CDK2 and HDAC, with significant antiproliferative activity against cancer cell lines. | nih.gov |
| PCTAIRE Family (e.g., CDK16) | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Modifications on the pyrazole ring led to the development of selective inhibitors of the understudied PCTAIRE family of kinases. | |
| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | Compound 7a was identified as a selective JNK3 inhibitor with potential for treating neurodegenerative diseases. | mdpi.com |
| p38α Kinase | 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | A highly specific and potent tripeptide-type inhibitor was identified from a DNA-encoded molecule library. | tu-dresden.de |
Beyond kinase inhibition, the 3-aminopyrazole core is being explored for the development of other therapeutic agents. The versatile nature of this scaffold allows for its incorporation into molecules designed to target a variety of biological pathways. mdpi.com For example, pyrazole derivatives have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com The ability to readily modify the this compound building block makes it a valuable tool in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Potential for Ligand Design in Metallopharmaceutical Chemistry
While direct applications of this compound in metallopharmaceutical chemistry are not extensively documented, the deprotected form, 3-(aminomethyl)pyrazole, presents significant potential as a versatile ligand for the design of novel metal-based therapeutic agents. Pyrazole and its derivatives are well-known for their excellent chelating properties, readily coordinating with a variety of transition metals. researchgate.net The introduction of an aminomethyl substituent at the 3-position provides an additional coordination site, enabling the formation of stable bidentate or even tridentate complexes.
The Boc protecting group in this compound offers a strategic advantage in the synthesis of such metal complexes. It allows for the controlled synthesis and functionalization of the pyrazole ligand before the introduction of the metal ion. Subsequent deprotection of the amine would then facilitate coordination to the metal center. This approach provides a pathway to well-defined metal complexes with tailored properties.
Metal complexes incorporating pyrazole-based ligands have shown promising biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The coordination of a bioactive ligand to a metal center can enhance its therapeutic efficacy through various mechanisms, such as improved cellular uptake, altered redox properties, and interaction with different biological targets. nih.gov
| Metal Ion | Potential Coordination Mode | Potential Therapeutic Application | Rationale/Supporting Evidence |
|---|---|---|---|
| Platinum(II) | Bidentate (N, N') | Anticancer | Amine and pyrazole nitrogen donors are known to form stable complexes with platinum, a key feature of many platinum-based anticancer drugs. |
| Ruthenium(II)/(III) | Bidentate or Tridentate | Anticancer, Antimicrobial | Ruthenium complexes with nitrogen-donor ligands have shown promising anticancer and antimicrobial activities with potentially lower toxicity than platinum drugs. |
| Copper(II) | Bidentate (N, N') | Antimicrobial, Anticancer | Copper complexes of pyrazole derivatives have demonstrated significant biological activity. The aminomethyl group can enhance the stability and biological activity of the complex. nih.govresearchgate.net |
| Zinc(II) | Bidentate (N, N') | Enzyme Inhibition | Zinc is a key metal in many enzymes. Pyrazole-based ligands can be designed to target the active site of zinc-containing enzymes. researchgate.net |
The development of metallopharmaceuticals based on 3-(aminomethyl)pyrazole ligands would involve the synthesis of the deprotected ligand followed by complexation with a suitable metal salt. The resulting complexes would then be characterized and evaluated for their biological activity. The modular nature of this synthetic approach, facilitated by the use of the Boc-protected precursor, would allow for the systematic variation of both the pyrazole scaffold and the coordinated metal ion to optimize therapeutic properties.
Applications in Materials Science
The application of this compound in materials science is an emerging area of research, driven by the versatile reactivity of the pyrazole ring and the protected amine functionality. While specific examples utilizing this exact molecule are not yet widespread, the known chemistry of pyrazoles and Boc-protected amines suggests several potential applications in the synthesis of functional materials.
One promising avenue is the use of this compound as a monomer or a functional building block in the synthesis of novel polymers. The pyrazole ring itself can be incorporated into polymer backbones to impart specific properties such as thermal stability, and photophysical characteristics. japsonline.com The Boc-protected aminomethyl group serves as a latent reactive site. After polymerization, the Boc group can be removed under mild conditions to expose the primary amine, which can then be used for post-polymerization modification. tu-dresden.de This allows for the introduction of various functional groups, enabling the tuning of the polymer's properties for specific applications, such as drug delivery, sensing, or catalysis.
For instance, the deprotected aminomethyl group could be used to attach bioactive molecules, crosslink polymer chains, or graft other polymer chains to create complex architectures. The synthesis of poly(2-oxazoline)s with pendant amino groups, achieved through the polymerization of a Boc-protected amino-functionalized monomer, demonstrates the feasibility of this approach. tu-dresden.de
Furthermore, pyrazole derivatives have been investigated for their potential in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors due to their unique photophysical properties. japsonline.com The ability to functionalize the pyrazole ring, potentially using the aminomethyl group as an attachment point for chromophores or other functional moieties, could lead to the development of novel materials with tailored optical and electronic properties.
The synthesis of polyazomethines incorporating a pyrazole moiety has also been reported, resulting in polymers with interesting thermal and antimicrobial properties. nih.gov The aminomethyl group of a deprotected this compound could potentially participate in the polymerization process to form such materials.
While the field is still in its early stages, the unique combination of a versatile heterocyclic core and a protected reactive functional group makes this compound a promising candidate for the design and synthesis of advanced materials with a wide range of potential applications.
Future Research Directions and Perspectives for 3 Boc Aminomethyl Pyrazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, a cornerstone of medicinal chemistry, is undergoing a green revolution. jetir.orgbenthamdirect.com Future research will undoubtedly focus on developing more environmentally friendly and efficient methods for the synthesis of 3-(Boc-aminomethyl)pyrazole and its analogs. Key areas of exploration include:
Green Catalysis: The use of green catalysts, such as ammonium (B1175870) chloride, in solvent systems like ethanol, presents a sustainable alternative to traditional methods. jetir.org Researchers are expected to explore a wider range of non-toxic, reusable catalysts to minimize environmental impact. jetir.orgmdpi.com
Microwave and Ultrasonic Assistance: These techniques have shown promise in accelerating reaction times and improving yields in the synthesis of pyrazole derivatives. nih.govpharmacognosyjournal.net Further investigation into the application of these energy-efficient methods for the synthesis of this compound is warranted.
Solvent-Free Reactions: Eliminating the use of hazardous organic solvents is a primary goal of green chemistry. benthamdirect.com The development of solvent-free or water-based synthetic protocols for this compound will be a significant step towards sustainable production. longdom.org
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules in a single step. researchgate.netpreprints.org Designing novel MCRs for the synthesis of functionalized this compound derivatives will be a key area of future research.
A recent review highlights the progress in green multicomponent synthesis of related pyranopyrazole derivatives, which can serve as an inspiration for the development of similar strategies for this compound. nih.gov
Advanced Functionalization and Derivatization Strategies
The therapeutic potential of this compound can be significantly expanded through advanced functionalization and derivatization. Future efforts will likely concentrate on modifying the pyrazole core and the Boc-protected aminomethyl side chain to fine-tune its physicochemical and pharmacological properties.
Strategic modifications could include:
Substitution at the Pyrazole Ring: Introducing various substituents at different positions of the pyrazole ring can profoundly influence biological activity. mdpi.comnih.gov For instance, the introduction of a phenyl ring at the 5-position has been shown to be crucial for cannabinoid receptor antagonism. acs.org
Modification of the Aminomethyl Linker: Altering the length and nature of the aminomethyl linker can impact binding affinity and selectivity for specific biological targets.
Deprotection and Further Derivatization: The Boc protecting group can be readily removed to liberate the primary amine, which can then be further functionalized to introduce a wide array of chemical moieties. nih.gov This allows for the creation of diverse libraries of compounds for screening.
Recent studies have demonstrated the successful derivatization of similar pyrazole structures to create inhibitors of various enzymes, highlighting the potential of this approach. nih.govnih.gov
In-depth Exploration of Biological Activities and Structure-Activity Relationships
While the pyrazole scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, the specific biological profile of this compound and its derivatives remains largely unexplored. nih.govnih.govmdpi.comnih.govbiointerfaceresearch.com
Future research should focus on:
Broad-Spectrum Biological Screening: Systematic screening of this compound and its derivatives against a wide panel of biological targets will be crucial to uncover novel therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Establishing clear SARs is fundamental for rational drug design. mdpi.comacs.orgnih.govscispace.com By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. mdpi.comacs.org This information is vital for optimizing lead compounds and designing more potent and selective drug candidates. mdpi.comnih.gov
For example, SAR studies on other pyrazole derivatives have revealed that specific substitutions on the pyrazole ring are critical for their activity as kinase inhibitors or cannabinoid receptor antagonists. acs.orgnih.gov
Integration with Modern Drug Discovery Technologies
The integration of this compound with modern drug discovery technologies will accelerate the identification and development of new drug candidates.
Key technologies to be leveraged include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against specific biological targets. Synthesizing diverse libraries of this compound derivatives for HTS campaigns will be a critical step in identifying novel hits.
Fragment-Based Drug Discovery (FBDD): The this compound scaffold can serve as a valuable starting point for FBDD. By identifying small fragments that bind to a target protein, researchers can grow these fragments into more potent lead compounds.
Chemical Biology Approaches: Utilizing chemical probes based on the this compound scaffold can help to identify and validate novel drug targets.
The use of a pyrazole moiety in the development of kinase inhibitors through high-throughput screening has already proven successful. nih.gov
Computational Chemistry for Predictive Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. tandfonline.comnih.gov In the context of this compound, these techniques can be used to:
Predict Binding Modes: Molecular docking studies can predict how this compound and its derivatives bind to the active site of a target protein, providing insights into the mechanism of action. d-nb.info
Optimize Lead Compounds: Computational methods can be used to predict the effect of structural modifications on binding affinity and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding the optimization of lead compounds. frontiersin.org
Design Novel Analogs: By understanding the SAR and binding interactions, computational tools can be used to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comfrontiersin.org
Recent studies have successfully employed computational methods to design and optimize pyrazole-based inhibitors for various targets, demonstrating the power of this approach. nih.govfrontiersin.org Density functional theory (DFT) calculations, for instance, can provide valuable insights into the electronic properties and stability of designed molecules. frontiersin.orgrsc.org
Q & A
Basic: What are the standard synthetic routes for 3-(Boc-aminomethyl)pyrazole?
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a pyrazole precursor. A common approach is Boc protection of an aminomethylpyrazole derivative via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF/DCM) . For example, analogous methods for Boc-protected pyridines or piperidines suggest using anhydrous solvents and controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .
Basic: What spectroscopic methods confirm the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Signals for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and the aminomethyl proton (δ ~3.5–4.0 ppm, split due to coupling with pyrazole protons) .
- ¹³C NMR : Peaks at ~28 ppm (tert-butyl CH₃), ~80 ppm (Boc carbonyl), and aromatic carbons (δ ~100–150 ppm) confirm the pyrazole backbone .
- Mass Spectrometry (MS) : ESI-MS or HRMS shows the molecular ion peak (e.g., [M+H]⁺) matching the calculated mass of C₁₀H₁₆N₃O₂ .
- IR Spectroscopy : Stretching bands for Boc carbonyl (~1690–1750 cm⁻¹) and NH (~3300 cm⁻¹) .
Advanced: How to optimize reaction conditions for low yields in aminomethylation steps?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use Pd/Cu catalysts for coupling reactions, as seen in pyrazole carboxylate syntheses .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aminomethyl group .
- Temperature Control : Gradual warming (e.g., 0°C → RT) minimizes decomposition of reactive intermediates .
- Byproduct Analysis : Monitor via TLC or LC-MS; if Boc cleavage occurs prematurely, reduce acidic impurities .
Advanced: How to deprotect the Boc group without damaging the pyrazole core?
Deprotection is achieved under mild acidic conditions :
- Trifluoroacetic Acid (TFA) : Stir in DCM/TFA (1:1 v/v) at 0°C for 1–2 hours. Quench with NaHCO₃ to neutralize .
- HCl/Dioxane : Use 4M HCl in dioxane (RT, 4–6 hours) for selective cleavage. Avoid prolonged exposure to prevent ring oxidation .
Application: How is this compound used in kinase inhibitor design?
The compound serves as a versatile intermediate :
- Scaffold Functionalization : The Boc group allows selective modification of the aminomethyl group. For example, coupling with sulfonamides or carboxylic acids generates targeted inhibitors .
- Case Study : Analogous pyrazole derivatives (e.g., methyl 3-amino-pyrazole-4-carboxylate) are precursors for anti-cancer agents targeting ROS/caspase-3 pathways .
Data Contradiction: How to resolve NMR discrepancies in derivatives?
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering peak splitting. Use DMSO-d₆ to stabilize one form .
- Impurity Check : Compare with LC-MS data; residual solvents (e.g., THF) may obscure signals .
- Computational Validation : DFT-based NMR prediction tools (e.g., ACD/Labs) can verify assignments .
Application: How does the Boc group influence cross-coupling reactivity?
- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the aminomethyl site, directing reactions to the pyrazole C4/C5 positions .
- Solubility : Boc protection enhances solubility in non-polar solvents (hexane, ether), facilitating Pd-mediated couplings .
Advanced: What are common side products in Boc-aminomethylpyrazole synthesis?
- Unprotected Amine : Due to incomplete Boc activation; mitigate by using excess Boc₂O .
- Ring-Opened Byproducts : Occurs under strong acidic/basic conditions; control pH during workup .
- Dimerization : Self-coupling via Michael addition; suppress by inert atmosphere (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
